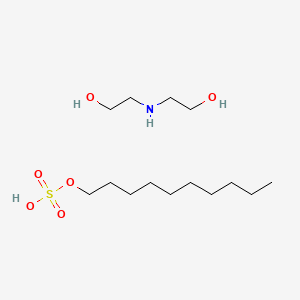Diethanolamine decyl sulfate
CAS No.: 65121-82-6
Cat. No.: VC3844491
Molecular Formula: C14H33NO6S
Molecular Weight: 343.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65121-82-6 |
|---|---|
| Molecular Formula | C14H33NO6S |
| Molecular Weight | 343.48 g/mol |
| IUPAC Name | decyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C10H22O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H,11,12,13);5-7H,1-4H2 |
| Standard InChI Key | HOWCFKIBHGUVKK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
| Canonical SMILES | CCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Diethanolamine decyl sulfate belongs to the class of ethanolamine salts of alkyl sulfates. Its molecular structure comprises a decyl (C₁₀H₂₁) chain bonded to a sulfate group, neutralized by diethanolamine (C₄H₁₁NO₂). The compound’s empirical formula is C₁₄H₃₃NO₆S, with a molecular weight of 367.48 g/mol . While direct crystallographic data for the decyl variant are unavailable, structural analogs like diethanolamine lauryl sulfate exhibit a hydrophilic sulfate headgroup and a lipophilic alkyl tail, enabling micelle formation in aqueous solutions .
Synthesis and Production
The synthesis of diethanolamine alkyl sulfates typically involves two stages:
-
Sulfation of Fatty Alcohols: Decyl alcohol (C₁₀H₂₁OH) reacts with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form decyl sulfate acid (C₁₀H₂₁OSO₃H).
-
Neutralization with Diethanolamine: The acidic intermediate is neutralized with diethanolamine, yielding the final product .
Industrial-scale production often employs continuous sulfation reactors to optimize yield and minimize byproducts like sodium sulfate . Reaction conditions (e.g., temperature: 40–60°C, molar ratio 1:1.05 alcohol-to-sulfating agent) are critical for achieving >95% purity .
Physicochemical Properties
Data extrapolated from diethanolamine lauryl sulfate (C₁₆H₃₇NO₆S) suggest the following properties for the decyl analog:
The shorter alkyl chain in decyl sulfate reduces hydrophobic interactions, lowering critical micelle concentration (CMC) compared to lauryl variants .
Industrial and Cosmetic Applications
Surfactant in Cleaning Products
Diethanolamine decyl sulfate’s amphiphilic structure enables its use in:
-
Detergents: Enhances soil suspension via micellar encapsulation.
-
Shampoos: Generates stable foam with low eye irritation potential .
Emulsification in Cosmetics
In creams and lotions, the compound stabilizes oil-water interfaces at concentrations of 0.5–2.0% w/w . Its mildness compared to sodium lauryl sulfate makes it suitable for sensitive skin formulations .
Regulatory Status and Environmental Impact
Regulatory Approvals
-
EU Cosmetics Regulation: Approved for use up to 10% concentration (S13 Inventory) .
-
EPA: Listed under the Toxic Substances Control Act (TSCA) for industrial applications .
Ecotoxicity
Biodegradation studies on lauryl analogs show >80% degradation within 28 days (OECD 301F). Predicted EC₅₀ for aquatic organisms: >100 mg/L .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume